

Preliminary toxicity assessment of "Antifungal agent 36"

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Compound of Interest		
Compound Name:	Antifungal agent 36	
Cat. No.:	B7805992	Get Quote

Preliminary Toxicity Assessment of Antifungal Agent 36

Executive Summary

This document outlines the preliminary toxicity profile of a novel investigational compound, "Antifungal Agent 36." The assessment includes acute systemic toxicity, in vitro cytotoxicity, and genotoxicity potential. Acute dermal toxicity was evaluated in a rodent model, cytotoxicity was assessed using human liver carcinoma (HepG2) cells, and mutagenicity was determined via the Ames test. The findings indicate that Antifungal Agent 36 exhibits moderate acute toxicity and dose-dependent cytotoxicity. No mutagenic potential was observed in the tested bacterial strains. This report provides the foundational data and experimental protocols to guide further non-clinical safety studies.

Acute Systemic Toxicity Objective

To determine the acute dermal median lethal dose (LD50) of **Antifungal Agent 36** in a rat model.

Experimental Protocol: Acute Dermal Toxicity (Limit Test)



The study was conducted based on OECD Guideline 402. A single dose of 2000 mg/kg body weight of **Antifungal Agent 36**, formulated in a 0.5% carboxymethyl cellulose vehicle, was applied to the shaved, intact skin of five male and five female Sprague-Dawley rats. The application site was covered with a porous gauze dressing for 24 hours. Animals were observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-application. At the end of the observation period, all surviving animals were subjected to a gross necropsy.

Results

No mortality was observed at the limit dose of 2000 mg/kg. Mild, transient erythema was noted at the application site in 8 out of 10 animals, which resolved within 72 hours. No other significant clinical signs of systemic toxicity or changes in body weight were recorded. Gross necropsy revealed no treatment-related abnormalities.

Data Summary

Table 1: Acute Dermal Toxicity of **Antifungal Agent 36** in Rats (LD50)

Parameter	Value	Classification
LD50 (Dermal, Rat)	> 2000 mg/kg	GHS Category 5 or Unclassified
Observed Mortality	0/10	-

| Key Clinical Signs | Mild, transient erythema | - |

In Vitro Cytotoxicity Objective

To evaluate the cytotoxic potential of **Antifungal Agent 36** by determining the half-maximal inhibitory concentration (IC50) in a human cell line.

Experimental Protocol: MTT Assay



Human liver carcinoma (HepG2) cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours. Cells were then treated with **Antifungal Agent 36** at various concentrations (0.1 μ M to 100 μ M) for 48 hours. Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours to allow for formazan crystal formation. The formazan product was solubilized with dimethyl sulfoxide (DMSO), and absorbance was measured at 570 nm. Cell viability was calculated as a percentage relative to the vehicle control (0.1% DMSO). The IC50 value was determined by non-linear regression analysis.

Results

Antifungal Agent 36 induced a dose-dependent reduction in the viability of HepG2 cells. The calculated IC50 value indicates moderate cytotoxicity.

Data Summary

Table 2: In Vitro Cytotoxicity of Antifungal Agent 36 on HepG2 Cells (IC50)

Cell Line	Assay Duration	IC50 (µM) [95% CI]	
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| HepG2 | 48 hours | 27.4 [24.1 - 31.0] |

Genotoxicity Assessment Objective

To assess the mutagenic potential of **Antifungal Agent 36** using the bacterial reverse mutation assay (Ames test).

Experimental Protocol: Ames Test

The assay was performed using Salmonella typhimurium strains TA98 and TA100, both with and without metabolic activation (S9 mix from Aroclor 1254-induced rat liver). **Antifungal Agent 36** was tested at five concentrations ranging from 5 to 5000 μ g/plate . The number of revertant colonies was counted after 48 hours of incubation at 37°C. A positive result was defined as a dose-related increase in the number of revertants to at least twice the vehicle



control value. Sodium azide (for TA100) and 2-nitrofluorene (for TA98) were used as positive controls.

Results

No significant, dose-dependent increase in the number of revertant colonies was observed for either strain, with or without metabolic activation. The positive controls elicited the expected strong mutagenic response.

Data Summary

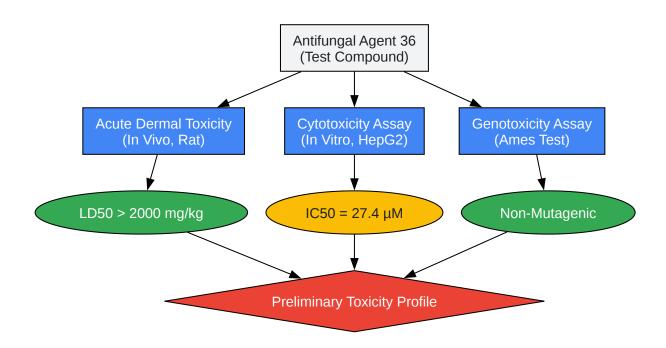
Table 3: Ames Test Results for Mutagenicity of Antifungal Agent 36

Strain	Metabolic Activation (S9)	Highest Conc. Tested (μ g/plate)	Result
TA98	Absent	5000	Negative
TA98	Present	5000	Negative
TA100	Absent	5000	Negative

| TA100 | Present | 5000 | Negative |

Visualizations: Workflows and Pathways
Overall Toxicity Assessment Workflow



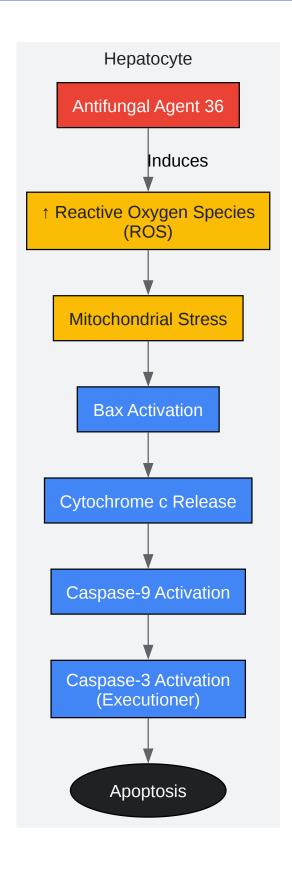


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Caption: Workflow for the preliminary toxicity assessment of Antifungal Agent 36.

Hypothesized Cytotoxic Signaling Pathway





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Caption: Hypothesized pathway for Antifungal Agent 36-induced apoptosis.







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